molecular formula C24H23N3O4S B2502446 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide CAS No. 933024-84-1

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide

Cat. No.: B2502446
CAS No.: 933024-84-1
M. Wt: 449.53
InChI Key: RCOPXPDTZIMCKL-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Biological Activity

The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides , which are known for their diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H23N5O6S2
  • Molecular Weight : 493.55 g/mol
  • IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide

This compound features a complex structure that includes a benzothiadiazine core with various substituents that influence its biological activity.

Pharmacological Effects

Research indicates that derivatives of benzothiadiazine compounds exhibit significant pharmacological effects:

  • Potassium Channel Modulation :
    • Compounds within this class have been shown to act as modulators of K(ATP) channels. For instance, certain derivatives can hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release in vitro . This suggests potential applications in managing conditions like diabetes.
  • Vasodilatory Effects :
    • A series of substituted benzothiadiazines demonstrated vasodilating activities in rat models. Notably, some compounds were more effective than established vasodilators like diazoxide at low concentrations . This property may be beneficial in treating hypertension and related cardiovascular conditions.
  • Insulin Release Inhibition :
    • Specific derivatives have been reported to inhibit insulin release from pancreatic beta cells. For example, a related compound was shown to reduce plasma insulin levels and blood pressure in anesthetized rats upon intravenous administration . This mechanism is particularly relevant for therapeutic strategies targeting hyperinsulinemia.

Study 1: Insulin Release Inhibition

In a study examining the effects of various benzothiadiazine derivatives on insulin release, it was found that certain compounds significantly inhibited insulin secretion from isolated rat islets. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the benzothiadiazine structure could enhance or diminish their inhibitory effects on insulin release .

Study 2: K(ATP) Channel Activation

Another investigation focused on the activation of K(ATP) channels by various benzothiadiazine derivatives. The results showed that these compounds could effectively open K(ATP) channels in beta cells, leading to hyperpolarization and reduced insulin secretion. The study emphasized the potential for developing new diabetes medications based on these mechanisms .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleEffectReference
K(ATP) Channel Modulation7-chloro-3-methylbenzothiazineHyperpolarizes membrane potential
VasodilationCompound 24More effective than diazoxide at low doses
Insulin Release Inhibition7-chloro derivativeReduces plasma insulin levels

Properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17(15-23-26-21-9-5-6-10-22(21)32(29,30)27-23)16-24(28)25-18-11-13-20(14-12-18)31-19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOPXPDTZIMCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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